Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate
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Overview
Description
Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate is a chemical compound with a complex structure that includes a methoxy group, an oxopropyl group, and an amino group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Group:
Addition of the Methoxy Group: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.
Formation of the Oxopropyl Group: The oxopropyl group is typically introduced through an oxidation reaction, using reagents such as potassium permanganate or chromium trioxide.
Final Assembly: The final step involves the esterification of the butanoate backbone with the previously formed intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-((3-hydroxy-3-oxopropyl)amino)butanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H17NO4 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl (3S)-3-[(3-methoxy-3-oxopropyl)amino]butanoate |
InChI |
InChI=1S/C9H17NO4/c1-7(6-9(12)14-3)10-5-4-8(11)13-2/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
JSSMJXNMNNSKLV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OC)NCCC(=O)OC |
Canonical SMILES |
CC(CC(=O)OC)NCCC(=O)OC |
Origin of Product |
United States |
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